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molecular formula C8H11IN2 B8505784 3-Ethyl-5-iodo-6-methyl-pyridin-2-ylamine

3-Ethyl-5-iodo-6-methyl-pyridin-2-ylamine

Cat. No. B8505784
M. Wt: 262.09 g/mol
InChI Key: DJVJLPWLSXSYSA-UHFFFAOYSA-N
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Patent
US07151105B2

Procedure details

To a solution of 2-amino-3-ethyl-6-methylpyridine (3.00 g, 21.6 mmol) in DMF (100 mL) was added N-iodosuccinimide (4.86 g, 21.6 mmol). The mixture was stirred in the dark for 15 hours and then partitioned between Et2O and H2O. The organic layer was washed with brine, dried over MgSO4, and concentrated to yield a brown solid (4.6 g, 79%). 1H NMR (300 MHz, CDCl3): δ 1.19 (t, J=7.5 Hz, 3 H), 2.35 (q, J=7.4 Hz, 2 H), 2.49 (s, 3 H), 4.44 (s, 2 H), 7.52 (s, 1 H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.86 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
79%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([CH2:8][CH3:9])=[CH:6][CH:5]=[C:4]([CH3:10])[N:3]=1.[I:11]N1C(=O)CCC1=O>CN(C=O)C>[CH2:8]([C:7]1[C:2]([NH2:1])=[N:3][C:4]([CH3:10])=[C:5]([I:11])[CH:6]=1)[CH3:9]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NC1=NC(=CC=C1CC)C
Name
Quantity
4.86 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred in the dark for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between Et2O and H2O
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C)C=1C(=NC(=C(C1)I)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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